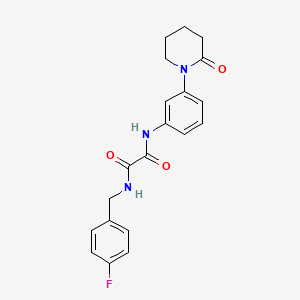

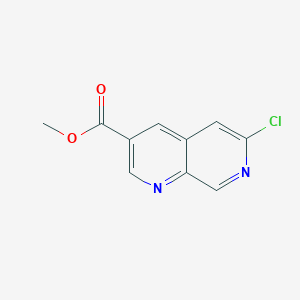

![molecular formula C19H15Cl2N5O B2662013 7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 433254-92-3](/img/structure/B2662013.png)

7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds . They have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .

Synthesis Analysis

The synthesis of these compounds involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for the specific compound “7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is not explicitly mentioned in the available literature.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent. Research indicates that derivatives of the triazolo[1,5-a]pyrimidine structure exhibit significant activity against various bacterial and fungal strains . This makes it a promising candidate for developing new antibiotics and antifungal medications.

Anticancer Properties

Studies have demonstrated that compounds with the triazolo[1,5-a]pyrimidine core can inhibit the growth of cancer cells . These compounds interfere with cell proliferation and induce apoptosis in cancerous cells, suggesting their potential use in chemotherapy treatments.

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are being explored due to its ability to inhibit key enzymes involved in the inflammatory process . This could lead to the development of new treatments for chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

Cardiovascular Therapeutics

Research has shown that triazolo[1,5-a]pyrimidine derivatives can act as vasodilators and have a positive effect on cardiovascular health . These compounds may be used to develop new medications for treating hypertension and other cardiovascular disorders.

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against viruses that cause significant health issues . Its ability to inhibit viral replication makes it a potential candidate for antiviral drug development.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound. Studies suggest that it can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This opens up possibilities for its use in neuroprotective therapies.

Agricultural Applications

In agriculture, this compound has been studied for its potential use as a pesticide due to its effectiveness against various pests and pathogens . Its application could help in developing safer and more effective pest control methods.

Material Science

Beyond biological applications, this compound is also being explored in material science. Its unique chemical properties make it suitable for use in the development of new materials with specific desired characteristics . This includes applications in electronics, coatings, and other advanced materials.

These diverse applications highlight the compound’s versatility and potential impact across multiple fields of scientific research.

Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine and Pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine Derivatives

Mechanism of Action

properties

IUPAC Name |

7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N5O/c1-11-16(18(27)25-13-5-3-2-4-6-13)17(26-19(24-11)22-10-23-26)14-8-7-12(20)9-15(14)21/h2-10,17H,1H3,(H,25,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEJVRUZAFSVJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

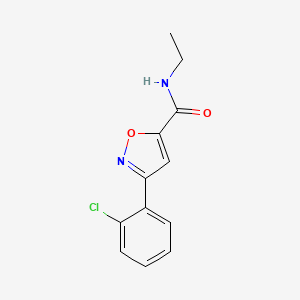

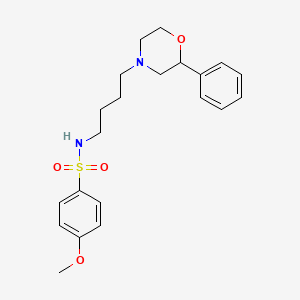

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2661930.png)

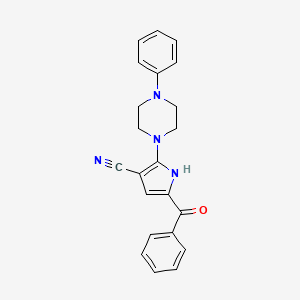

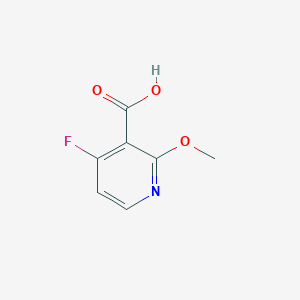

![(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661935.png)

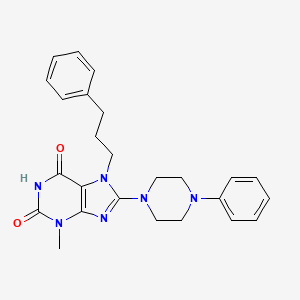

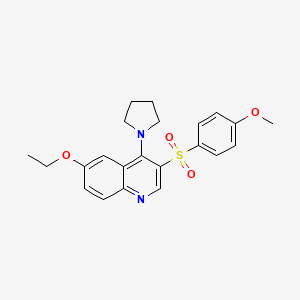

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2661939.png)

![tert-butyl 4-(4-{[(4-chlorobenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2661945.png)

![8-bromo-7-{2-[(2-chlorophenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2661946.png)

![1-(2-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2661953.png)